molecular formula C22H27N3O4S2 B2813091 N'-cycloheptyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide CAS No. 898414-15-8

N'-cycloheptyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide

Cat. No.: B2813091
CAS No.: 898414-15-8
M. Wt: 461.6
InChI Key: UPHVHFPCVQQVJO-UHFFFAOYSA-N
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Description

N'-cycloheptyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a complex organic compound that features a unique combination of cycloheptyl, thiophen-2-ylsulfonyl, and tetrahydroquinolinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-cycloheptyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide typically involves multiple steps. The process begins with the preparation of the tetrahydroquinoline core, followed by the introduction of the thiophen-2-ylsulfonyl group. The final step involves the formation of the oxalamide linkage with the cycloheptyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N'-cycloheptyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide undergoes several types of chemical reactions, including:

    Oxidation: The thiophen-2-ylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The tetrahydroquinoline core can be reduced to form dihydroquinoline derivatives.

    Substitution: The oxalamide linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products.

Major Products Formed

Major products formed from these reactions include sulfone derivatives, dihydroquinoline derivatives, and substituted oxalamides. These products can be further utilized in various applications.

Scientific Research Applications

N'-cycloheptyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N'-cycloheptyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide involves its interaction with specific molecular targets and pathways. The thiophen-2-ylsulfonyl group may interact with enzymes or receptors, modulating their activity. The tetrahydroquinoline core may also play a role in binding to specific proteins, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N1-cycloheptyl-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide
  • N1-cycloheptyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
  • N1-cycloheptyl-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide

Uniqueness

N'-cycloheptyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tetrahydroquinoline core and thiophen-2-ylsulfonyl group make it a versatile compound for various applications.

Properties

IUPAC Name

N-cycloheptyl-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S2/c26-21(23-17-8-3-1-2-4-9-17)22(27)24-18-12-11-16-7-5-13-25(19(16)15-18)31(28,29)20-10-6-14-30-20/h6,10-12,14-15,17H,1-5,7-9,13H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHVHFPCVQQVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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